molecular formula C17H20N4O3S B2506176 N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-52-2

N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2506176
CAS No.: 851079-52-2
M. Wt: 360.43
InChI Key: XIMKEQJEERLWKZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a cyclohexyl group, a 4-nitrophenyl-substituted imidazole core, and a thioether linkage. This compound belongs to a broader class of imidazole-based acetamides, which are of significant interest due to their diverse pharmacological properties, including antiproliferative, antimicrobial, and enzyme-inhibitory activities .

For example, the synthesis of similar imidazole-thioacetamides involves coupling reactions between activated acetamide intermediates and thiol-containing imidazole derivatives under basic conditions, followed by purification via chromatography .

Properties

IUPAC Name

N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-16(19-13-4-2-1-3-5-13)12-25-17-18-10-11-20(17)14-6-8-15(9-7-14)21(23)24/h6-11,13H,1-5,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMKEQJEERLWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common method involves the reaction of cyclohexylamine with 2-bromoacetyl bromide to form N-cyclohexyl-2-bromoacetamide. This intermediate is then reacted with 1-(4-nitrophenyl)-1H-imidazole-2-thiol in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its imidazole ring, which is known to interact with microbial enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The compound’s overall structure allows it to interact with various biological pathways, making it a versatile research tool.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazole-Thioacetamide Derivatives

(a) N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)amino-1H-imidazol-2-yl]thio]acetamide
  • Key Features: This derivative replaces the cyclohexyl group with a benzothiazolyl moiety and introduces a 4-nitrophenylamino substituent on the imidazole ring.
  • Biological Activity : Exhibits antiproliferative activity against C6 glioma and HepG2 liver cancer cells (IC50: ~15.67 µg/mL) .
(b) N-Cyclohexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)-hydrazono]acetamide (5h)
  • Key Features : Incorporates a hydrazone linker and a hydroxycarbamimidoyl group instead of the imidazole-thioether motif.
  • Synthesis : Prepared via condensation reactions, yielding brown crystals with a melting point of 195°C .
  • Functional Differences : The hydrazone moiety may confer chelating properties, differing from the thioether’s role in redox modulation.

Acetamide Derivatives with Aromatic Substituents

(a) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Features : Substitutes the imidazole core with a dihydro-pyrazolyl group and dichlorophenyl ring.
  • Crystal Structure : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Hydrogen-bonding interactions stabilize dimeric forms .
(b) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Key Features : Replaces the imidazole with a triazole ring and introduces a naphthyloxy group.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition, showcasing versatility in click chemistry approaches .
  • Electronic Properties : The triazole’s electron-rich nature contrasts with the nitroimidazole’s electron-deficient character, altering binding affinities.

Sulfanyl-Imidazole Analogues

2-{[1-(4-Ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
  • Key Features : Features dual aromatic substituents (4-ethylphenyl and 4-nitrophenyl) on the imidazole and a branched isopropyl group on the acetamide.
  • Molecular Weight : 500.61 g/mol, significantly higher than the target compound due to the additional phenyl and ethyl groups .
  • Functional Implications : Increased steric bulk may reduce membrane permeability compared to the cyclohexyl variant.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole-thioacetamide Cyclohexyl, 4-nitrophenyl ~408.47 (estimated) Potential antiproliferative activity
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)amino]thio]acetamide Benzoimidazole-thioacetamide Benzothiazolyl, 4-nitrophenylamino ~450–470 (estimated) IC50: 15.67 µg/mL (C6 cells)
2-(3,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide Pyrazole-acetamide Dichlorophenyl, dihydro-pyrazolyl 406.27 β-lactamase inhibition potential
N-Cyclohexyl-2-[(4-nitrophenyl)hydrazono]acetamide (5h) Hydrazone-acetamide Cyclohexyl, 4-nitrophenylhydrazono 350.38 Chelating properties

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely mirrors methods for analogous imidazole-thioacetamides, such as coupling thiol-containing imidazoles with activated acetamides .
  • Bioactivity Trends: Nitro-substituted imidazoles consistently demonstrate enhanced antiproliferative activity compared to non-nitrated analogues, likely due to nitroreductase-mediated activation .
  • Structural Dynamics : Crystal structures of related acetamides (e.g., dichlorophenyl derivatives) reveal conformational diversity influenced by hydrogen bonding and steric effects, which may guide drug design .

Biological Activity

N-cyclohexyl-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its activity.

Chemical Structure and Properties

The compound features a cyclohexyl group, a nitrophenyl moiety, and an imidazole ring connected through a sulfanyl group. The structural formula can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure suggests potential interactions with various biological targets due to the presence of both nitrogen-containing heterocycles and electron-withdrawing groups.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors such as cyclohexylamine and 4-nitrophenyl isothiocyanate. The process includes:

  • Formation of the Imidazole Ring : Utilizing 4-nitrophenyl derivatives to introduce the imidazole structure.
  • Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
  • Final Acetamide Formation : Reacting with acetic anhydride or acetyl chloride to form the acetamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, possibly affecting signal transduction mechanisms.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : Preliminary findings suggest it may possess pain-relieving properties, which are currently under investigation.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Study 2: Anti-inflammatory Activity

In a controlled animal study, the compound was administered to mice subjected to an inflammatory stimulus. Results indicated a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Treatment GroupPaw Edema Reduction (%)
Control0
N-cyclohexyl compound45

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